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UHPLC Method for Related Substances and Forced Degradation Impurities

Author: Smolecule Technical Support Team. Date: February 2026

Compound Focus: Abacavir Sulfate

CAS No.: 188062-50-2

Cat. No.: S516705

This protocol describes a stability-indicating UHPLC method for the quantitative determination of Abacavir
sulfate, its related substances, and forced degradation impurities in bulk drugs. The method is validated as

per ICH guidelines [1].

Key Features

e Analytical Technique: UHPLC

e Core Application: Related substances and forced degradation studies

e Separation: Achieves separation of Abacavir from its known impurities (Imp-A to Imp-G) and
degradation products.

¢ Stability-Indicating: Proven by satisfactory mass balance in all stress conditions [1].

Detailed Chromatographic Conditions

This method uses a gradient elution for efficient separation [1].

Parameter Specification

Column Waters Acquity BEH C8 (50 mm x 2.1 mm, 1.7 ym) [1]
Mobile Phase A 0.10% (v/v) o-phosphoric acid in water [1]

Mobile Phase B 0.10% (v/v) o-phosphoric acid in methanol [1]
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Parameter Specification

Gradient Program 0 min/8% B — 5 min/40% B — 6 min/40% B - 6.01 min/8% B [1]
Flow Rate 0.40 mL/min [1]

Column Temperature 40 °C [1]

Detection Wavelength 220 nm [1]

Injection Volume 10 pL[1]

Run Time 6.0 min [1]

Sample Concentration 0.10 mg/mL [1]

Diluent Water [1]

Forced Degradation Studies (Stress Testing)

The drug substance was subjected to various stress conditions to demonstrate the method's stability-
indicating capability. Significant degradation was observed under acidic hydrolysis and oxidative stress

conditions [1].

Stress Condition Details Results & Findings

Acid Hydrolysis 1 N HCI, ambient temperature, 42 hours [1] Significant degradation
[1].

Oxidative Stress 3% H20:2, ambient temperature, 7 days [1] Significant degradation
[1].

Base Hydrolysis 1 N NaOH, ambient temperature, 42 hours [1] Not specified in
abstract.

Thermal 105°C, 10 days [1] Not specified in

Degradation abstract.
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Stress Condition Details Results & Findings
Photolytic UV (200 W h/m?) & Visible (1.2 million Lux hours), Not specified in
Degradation 11 days [1] abstract.

Method Validation Summary

The developed method was validated in accordance with ICH requirements [1].

Validation Parameter Outcome

Accuracy Accurate [1]

Precision Precise [1]

Linearity Linear [1]

Specificity Specific [1]

LOD & LOQ Meets requirements [1]
Robustness Robust [1]

The experimental workflow for this UHPLC method development and validation is summarized in the

diagram below:
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(Start Method DevelopmenD

l

Column Selection:
Waters Acquity BEH C8
(50 mm x 2.1 mm, 1.7 pm)

l

Mobile Phase Preparation:
A: 0.1% o-phosphoric acid in water
B: 0.1% o-phosphoric acid in methanol

Gradient Program Setup:
0 min/8% B — 5 min/40% B
6 min/40% B - 6.01 min/8% B

'

Set Instrument Parameters:
Flow: 0.40 mL/min, Temp: 40°C
Detection: 220 nm, Inj: 10 pL

Prepare Standard & Test Samples:
Concentration: 0.10 mg/mL
Diluent: Water

Specificity & Forced Degradation

Full Method Validation:
Accuracy, Precision, Linearity,
LOD, LOQ, Robustness
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Method Suitability Verified

Click to download full resolution via product page

HPLC Method Using Analytical Quality by Design
(AQbD)
A modern approach to HPLC method development employs an Analytical Quality by Design (AQbD)

framework. This method is designed for the simultaneous estimation of Abacavir in a combination with other

antiviral drugs, emphasizing robustness and eco-friendliness [2].

Key Features

Analytical Technique: RP-HPLC with AQbD

Core Application: Simultaneous estimation in combined dosage forms

Design: Box-Behnken Design (BBD) for optimization

Greenness: Green Analytical Chemistry (GAC) principles with minimal toxic reagents [2].

Detailed Chromatographic Conditions

This method uses an isocratic elution system optimized via a Box-Behnken experimental design [2].

Parameter Specification

Column Inertsil ODS, C18 (250 mm % 4.6 mm, 5 ym) [2]

| Mobile Phase | Methanol: Acetonitrile:Potassium Dihydrogen Phosphate (pH 3.5) (65:20:15 % v/v/v) [2] | |
Flow Rate | 1.0 mL/min [2] | | Detection Wavelength | 280 nm [2] | | Retention Time of Abacavir | 4.12

min [2] | | Linearity Range for Abacavir | 10-60 pg/mL [2] |
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Method Validation Data

The method was validated per ICH guidelines [2].

Parameter Result for Abacavir

Linearity Range 10-60 pg/mL [2]

Precision (% RSD) Conforms (specific value not listed) [2]
Accuracy (% Recovery) Conforms (specific value not listed) [2]
LOD & LOQ Calculated per ICH guidelines [2]

The AQbD-based method development approach is a systematic process as shown in the following

workflow:

© 2026 Smolecule. All rights reserved. 6/10 Tech Support


https://link.springer.com/article/10.1007/s44371-025-00168-1
https://link.springer.com/article/10.1007/s44371-025-00168-1
https://link.springer.com/article/10.1007/s44371-025-00168-1
https://link.springer.com/article/10.1007/s44371-025-00168-1
https://link.springer.com/article/10.1007/s44371-025-00168-1
https://www.smolecule.com/products/s516705?utm_src=pdf-header-pricing
https://www.smolecule.com/contact?utm_src=pdf-footer

Technique Innovation & Translatability

S m O I e C U I e Specifications & Pricing

Design of Experiments (DoE):
Box-Behnken Design

G\nalyze Data & Build ModeD

Establish Analytical Design Space

(Set Method Control Strategya

Verify Method Performance

Click to download full resolution via product page

UV-Spectroscopic Method for Assay
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A simple and cost-effective UV spectroscopic method is suitable for the estimation of Abacavir sulfate in

bulk and pharmaceutical dosage forms [3].

Key Features

¢ Analytical Technique: UV Spectroscopy
e Core Application: Assay of bulk drug and formulations
e Advantages: Simple, sensitive, and robust [3].

Detailed Method Conditions

Parameter Specification

Instrument UV-1700 Pharma Spec (Shimadzu) or equivalent [3]
Absorption Maxima (Amax) 249 nm [3]

Linearity Range 0 - 40 pg/mL [3]

Correlation Coefficient (r) 0.99939 [3]

Molar Absorptivity 1.240 x 10* L-mol~t.cm~1 [3]

Sandell’s Sensitivity 0.0208 pg/cmz [3]

Method Validation Summary

Validation Parameter Result
Accuracy (% Recovery) 99.76% - 100.07% (across 50%, 100%, 150% levels) [3]
Precision High precision with low standard deviation [3]
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Conclusion and Method Selection

The choice of analytical method for Abacavir sulfate depends on the specific application and available

instrumentation.

¢ For comprehensive impurity profiling and stability studies, the UHPLC method is the most
suitable due to its high resolution, speed, and proven stability-indicating properties [1].

¢ For routine quality control of combined formulations where robustness is key, the AQbD-
based HPLC method provides a scientifically rigorous and optimized approach [2].

¢ For rapid and economical assay of the bulk drug, the UV spectroscopic method offers a
validated and straightforward alternative [3].

All described protocols adhere to ICH guidelines, ensuring reliability and consistency in analytical data.
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To cite this document: Smolecule. [UHPLC Method for Related Substances and Forced Degradation
Impurities]. Smolecule, [2026]. [Online PDF]. Available at:
[https://www.smolecule.com/products/b516705#analytical-method-development-abacavir-sulfate-bulk-

drug]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for
diagnostic or therapeutic procedures. While Smolecule strives to provide accurate protocols, we make no

warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent suits your

experiment? [Contact our Ph.D. Support Team for a compatibility check]
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Need Industrial/Bulk Grade? Request Custom Synthesis Quote

Smolecule Contact
) o Address: Ontario, CA 91761, United
Your Ultimate Destination for Small-Molecule (aka. States
smolecule) Compounds, Empowering Innovative
Research Solutions Beyond Boundaries. Phone: (512) 262-9938
Email: info@smolecule.com
Web: www.smolecule.com
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